

Lancilactone C: A Technical Overview of its Anti-HIV Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lancilactone C*

Cat. No.: *B1204977*

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This technical guide provides an in-depth overview of the anti-HIV properties of **Lancilactone C**, a triterpene lactone isolated from *Kadsura lancilimba*. The document focuses on its inhibitory effects on HIV replication, presenting key quantitative data, detailed experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

Lancilactone C has demonstrated potent activity against HIV-1 replication in vitro. The key efficacy and toxicity parameters are summarized in the table below.

Compound	EC50 (µg/mL)	Therapeutic Index (TI)	Cell Line	Virus Strain
Lancilactone C	1.4	>71.4	H9 lymphocytes	HIV-1

EC50 (50% Effective Concentration): The concentration of **Lancilactone C** that inhibits 50% of HIV replication.^[1] Therapeutic Index (TI): The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the selectivity of the compound for antiviral activity over cellular toxicity. A higher TI value suggests a more favorable safety profile.

Experimental Protocols

The following protocols describe the methodologies used to determine the anti-HIV activity and cytotoxicity of **Lancilactone C**. These are based on the original study and supplemented with standard virological techniques.

Anti-HIV Activity Assay

This assay quantifies the ability of **Lancilactone C** to inhibit HIV-1 replication in a human T-lymphocyte cell line.

a. Cell and Virus Culture:

- **Cell Line:** Human T-lymphocytic H9 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **Virus:** A laboratory-adapted strain of HIV-1 is used for infection.

b. Infection and Treatment:

- H9 cells are seeded in 96-well microplates at a density of 5×10^4 cells per well.
- Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.
- Immediately after infection, serial dilutions of **Lancilactone C** (and a positive control, such as Zidovudine) are added to the wells in triplicate. Control wells with infected, untreated cells and uninfected, untreated cells are also included.
- The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 7 days.

c. Quantification of HIV-1 Replication (p24 Antigen ELISA):

- After the incubation period, the cell culture supernatant is harvested.
- The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
- The absorbance is read at 450 nm using a microplate reader.

- The percentage of inhibition is calculated by comparing the p24 levels in the treated wells to the untreated control wells.
- The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay determines the toxicity of **Lancilactone C** to the host cells.

a. Cell Culture and Treatment:

- H9 cells are seeded in 96-well microplates at a density of 5×10^4 cells per well.
- Serial dilutions of **Lancilactone C** are added to the wells in triplicate. Control wells with untreated cells are also included.
- The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 7 days.

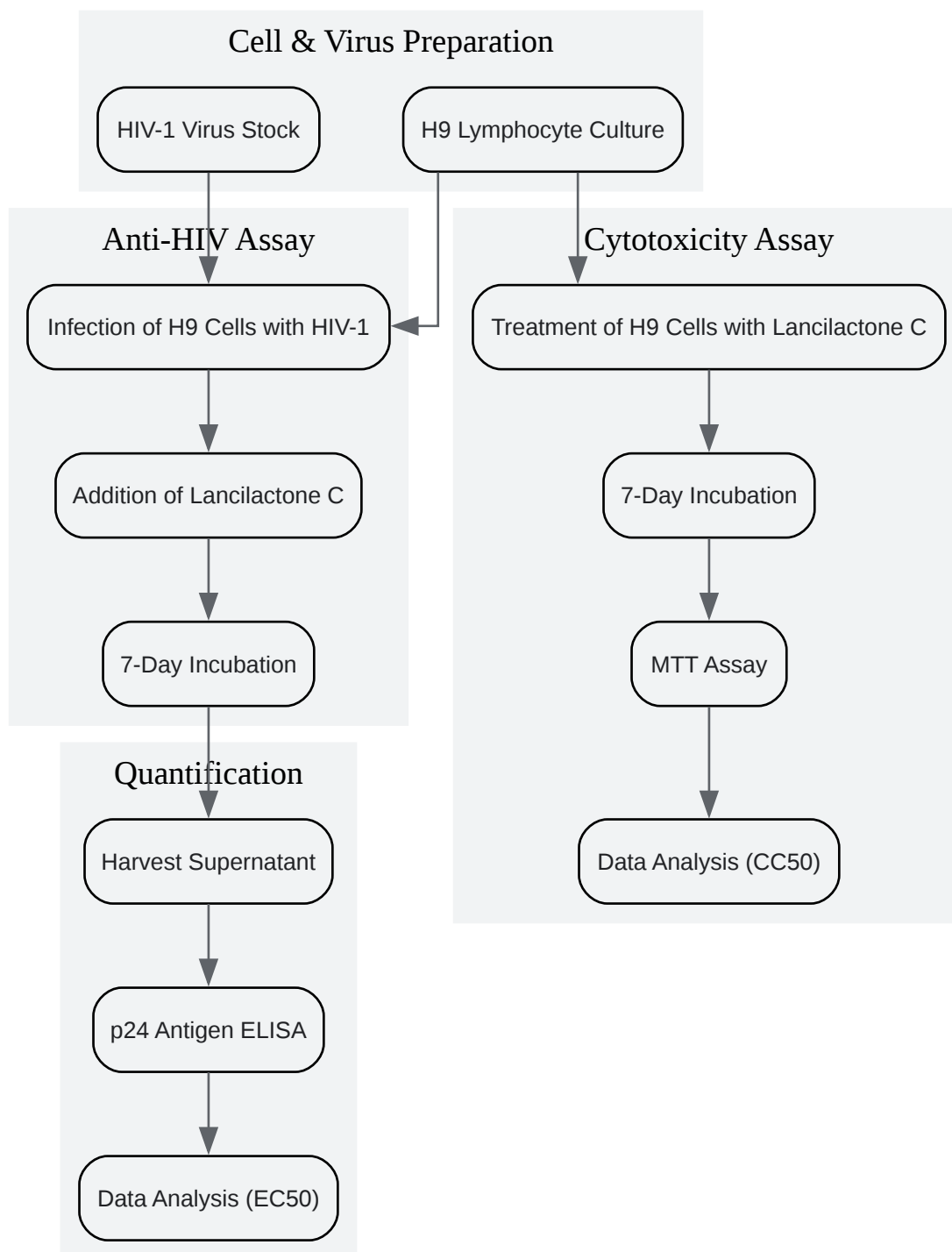
b. Cell Viability Assessment (MTT Assay):

- Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C.
- The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the untreated control wells.
- The CC50 (50% cytotoxic concentration) value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the anti-HIV activity of **Lancilactone C**.

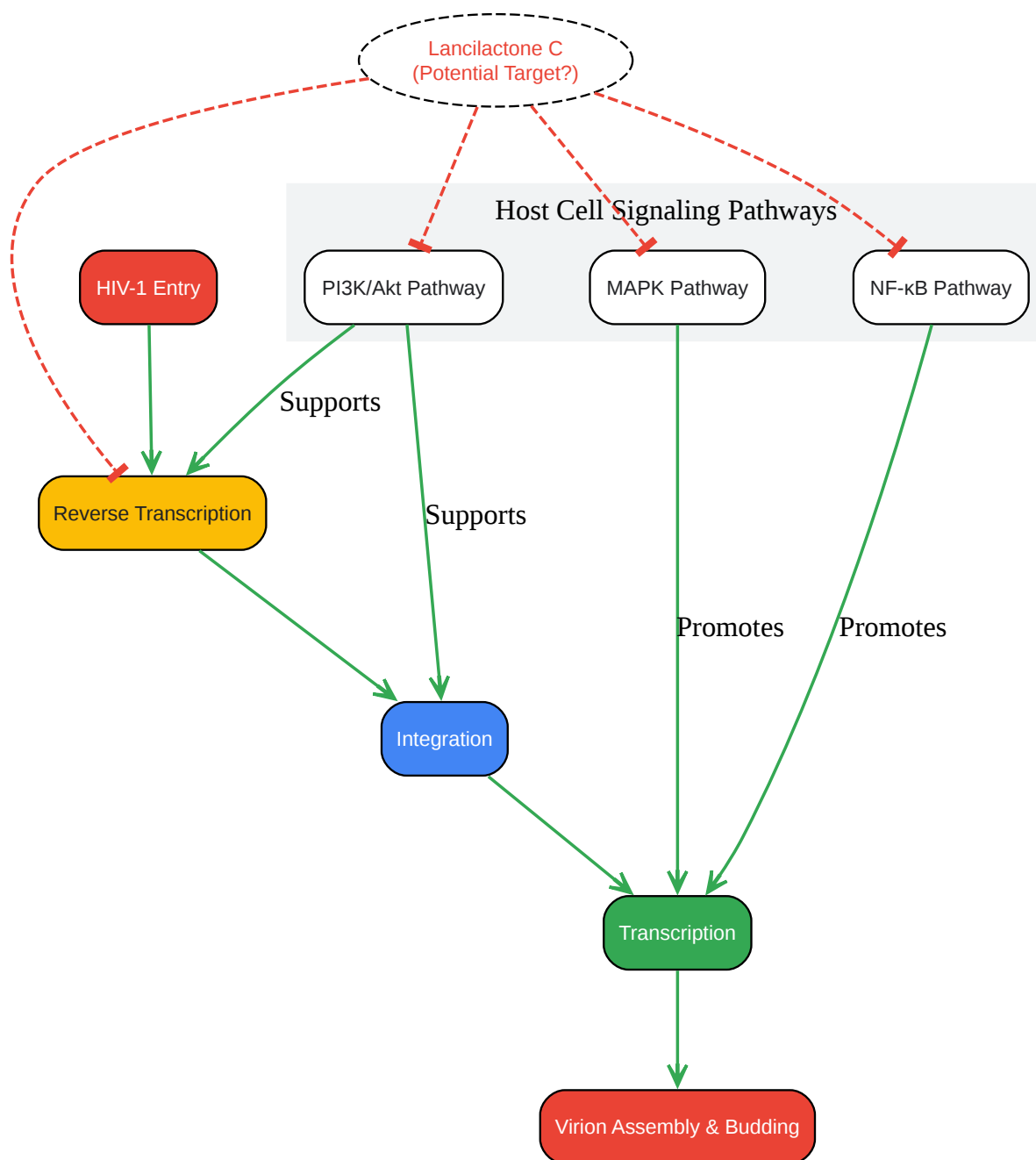


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Caption: Workflow for Anti-HIV and Cytotoxicity Testing.

Potential Signaling Pathways in HIV Replication

The precise molecular mechanism and the specific signaling pathways targeted by **Lancilactone C** in the inhibition of HIV replication have not yet been elucidated. However, several key host cell signaling pathways are known to be crucial for HIV-1 replication and serve as potential targets for antiviral compounds. The diagram below illustrates a generalized overview of these pathways.



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Caption: Potential Host Cell Signaling Pathways in HIV-1 Replication.

Further research is required to identify the specific molecular target(s) of **Lancilactone C** and to understand how it interferes with the HIV-1 life cycle. Recent studies have focused on the total synthesis of **Lancilactone C**, which will facilitate the production of larger quantities for more detailed mechanistic studies and potential structural modifications to enhance its antiviral activity.[2][3][4][5]

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